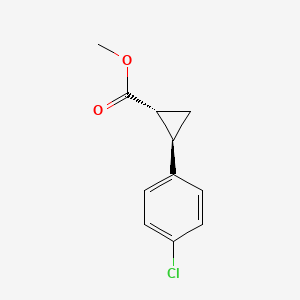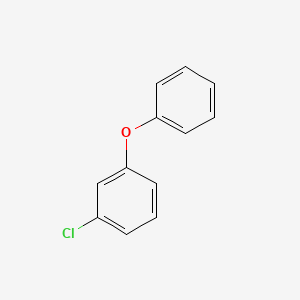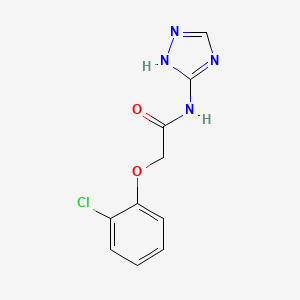
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the general formula R1R2C=NNH2. This specific compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 4-aminophenyl ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
4-aminophenyl ethanone+2,4-dinitrophenylhydrazine→(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones with aldehydes and ketones makes it valuable in analytical chemistry.
Biology
In biological research, this compound is used in the study of enzyme kinetics and inhibition. It can act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to form colored complexes with metal ions makes it useful in the production of colorants for textiles and other materials.
作用機序
The mechanism of action of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases by forming stable complexes with the enzyme’s active site.
類似化合物との比較
Similar Compounds
- (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dichlorophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dimethylphenyl)hydrazone
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
特性
分子式 |
C14H13N5O4 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC名 |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N5O4/c1-9(10-2-4-11(15)5-3-10)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h2-8,17H,15H2,1H3/b16-9+ |
InChIキー |
JAOIQBFZAKKXON-CXUHLZMHSA-N |
異性体SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)N |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



